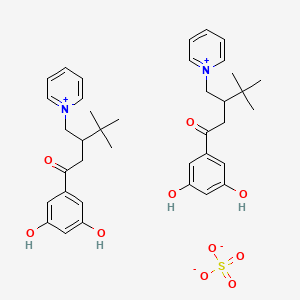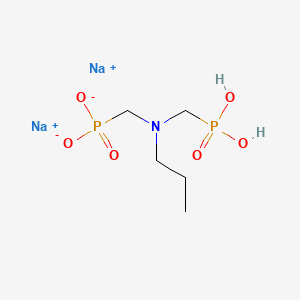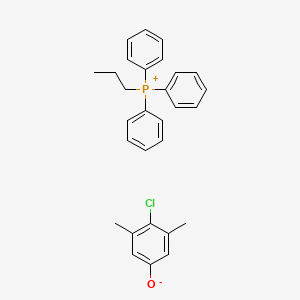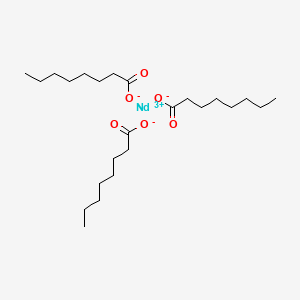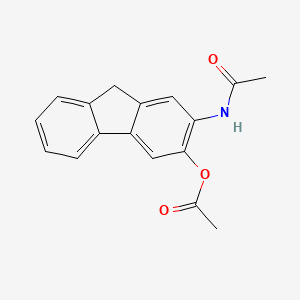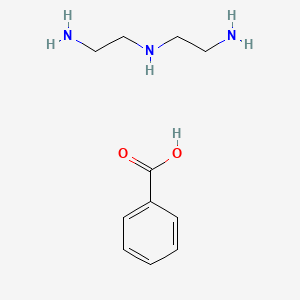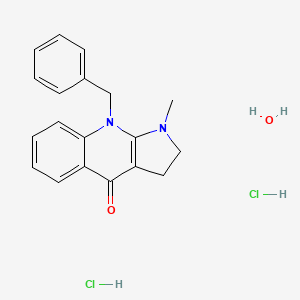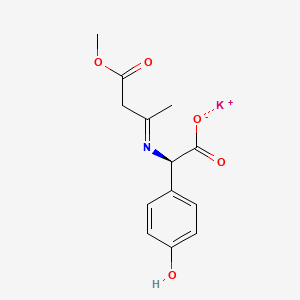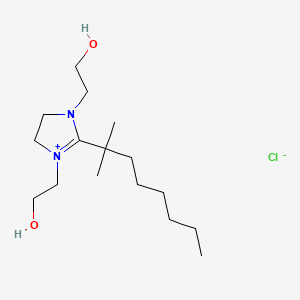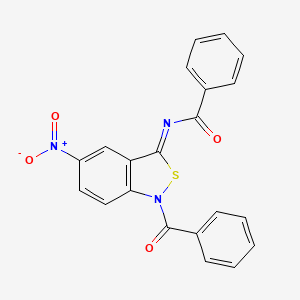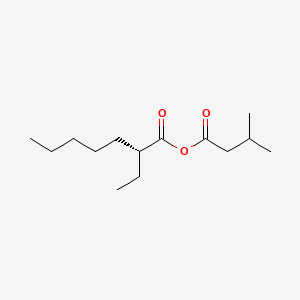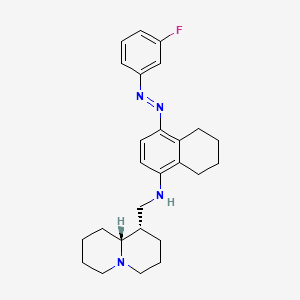
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- is a complex organic compound that belongs to the class of quinolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- typically involves multi-step organic reactions. The process may start with the preparation of the quinolizine core, followed by the introduction of the methanamine group and the azo linkage with the fluorophenyl and tetrahydronaphthalenyl moieties. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the azo group, potentially converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- include other quinolizine derivatives with different substituents and functional groups. Examples include:
- 2H-Quinolizine-1-methanamine derivatives with different azo linkages.
- Quinolizine compounds with varying degrees of hydrogenation and substitution patterns.
Uniqueness
The uniqueness of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
150359-11-8 |
|---|---|
Molecular Formula |
C26H33FN4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-fluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C26H33FN4/c27-20-8-5-9-21(17-20)29-30-25-14-13-24(22-10-1-2-11-23(22)25)28-18-19-7-6-16-31-15-4-3-12-26(19)31/h5,8-9,13-14,17,19,26,28H,1-4,6-7,10-12,15-16,18H2/t19-,26+/m0/s1 |
InChI Key |
JMHXRSDTVQHVNN-AFMDSPMNSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC(=CC=C5)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


